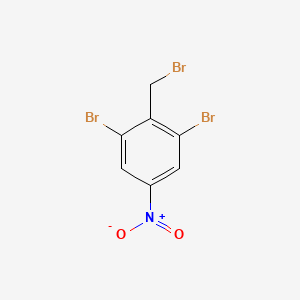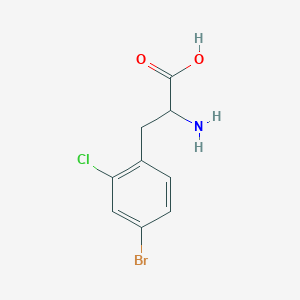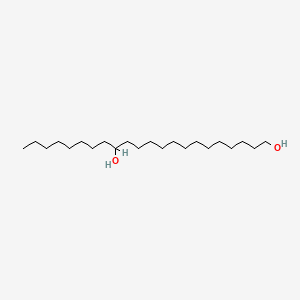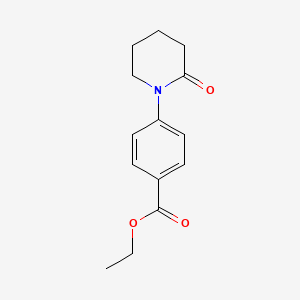
Ethyl 4-(2-oxopiperidin-1-YL)benzoate
Overview
Description
Ethyl 4-(2-oxopiperidin-1-yl)benzoate is a chemical compound with the molecular formula C14H17NO3 . It is used in various chemical reactions as a building block .
Synthesis Analysis
The synthesis of this compound involves several steps, but the exact process is not detailed in the available resources .Molecular Structure Analysis
The molecular weight of this compound is 247.29 g/mol. The structure includes a piperidine ring, which is a common feature in many pharmaceuticals .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources .Scientific Research Applications
Antiplatetlet Activity
Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate and its derivatives, including compounds similar to Ethyl 4-(2-oxopiperidin-1-YL)benzoate, have been explored for their antiplatelet activities. A study highlighted the synthesis of such compounds and evaluated their effectiveness in inhibiting platelet aggregation, ATP release, and P-selectin expression. This research provides insights into the development of novel antiplatelet drug candidates (Chen et al., 2008).
Metabolic Studies
In metabolic research, the synthesis of potential metabolites of compounds structurally related to this compound has been undertaken. This includes various ethyl benzoate derivatives, shedding light on the metabolic pathways and transformations of similar compounds (Sunthankar et al., 1993).
Crystallography and Structure Analysis
The structural analysis of compounds like this compound has been conducted using techniques such as single-crystal X-ray crystallography. This research provides valuable information about the molecular structure and bonding characteristics of similar compounds (Manolov et al., 2012).
Antimicrobial Agents
Research has been conducted on new quinazoline derivatives, including compounds analogous to this compound, for their potential as antimicrobial agents. These studies include the synthesis, characterization, and evaluation of antibacterial and antifungal activities (Desai et al., 2007).
Juvenile Hormone Antagonism in Insects
Ethyl 4-(2-benzylhexyloxy)benzoate, structurally related to this compound, has been studied for its anti-juvenile hormone activity in insects. This research is significant in understanding the regulation of insect development and metamorphosis, providing insights into potential pest control strategies (Yamada et al., 2016).
Electrochemical and Electrochromic Properties
Studies on donor-acceptor type monomers, including compounds similar to this compound, have been conducted focusing on their electrochemical and electrochromic properties. This research contributes to the development of materials for electronic and optical applications (Hu et al., 2013).
Corrosion Inhibition in Mild Steel
Research into the synthesis and application of compounds structurally related to this compound for corrosion inhibition in mild steel has been explored. This includes the study of their inhibitory effects in acidic environments and their potential as protective coatings (Arrousse et al., 2021).
Mechanism of Action
Safety and Hazards
While specific safety and hazard information for Ethyl 4-(2-oxopiperidin-1-YL)benzoate is not available, general precautions for handling similar chemical compounds include avoiding breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirators are recommended .
Future Directions
Properties
IUPAC Name |
ethyl 4-(2-oxopiperidin-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-18-14(17)11-6-8-12(9-7-11)15-10-4-3-5-13(15)16/h6-9H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUWJVIKZLYLFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxo-2,3-dihydro-1h-pyrido[3,4-b][1,4]thiazine-7-carbaldehyde](/img/structure/B3267135.png)

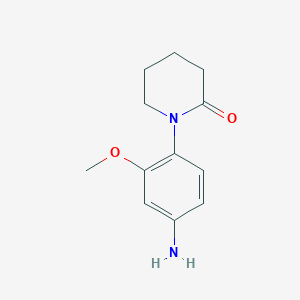
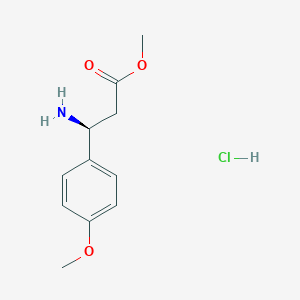



![4,5,6,7-Tetrahydrobenzo[B]thiophen-6-amine hcl](/img/structure/B3267174.png)
